molecular formula C12H17NO2 B13759105 Carbamic acid, methyl(2-phenylethyl)-, ethyl ester CAS No. 59325-14-3

Carbamic acid, methyl(2-phenylethyl)-, ethyl ester

Cat. No.: B13759105
CAS No.: 59325-14-3
M. Wt: 207.27 g/mol
InChI Key: UEUVZTJBTQRBST-UHFFFAOYSA-N
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Description

Carbamic acid, methyl(2-phenylethyl)-, ethyl ester is an organic compound with the molecular formula C12H17NO2. It is a derivative of carbamic acid, where the hydrogen atom of the hydroxyl group is replaced by an ethyl group, and the nitrogen atom is bonded to a methyl(2-phenylethyl) group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Carbamic acid, methyl(2-phenylethyl)-, ethyl ester can be synthesized through the reaction of ethyl chloroformate with methyl(2-phenylethyl)amine. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, methyl(2-phenylethyl)-, ethyl ester undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to form carbamic acid and ethanol.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding amine.

    Substitution: The ester group can be substituted with other nucleophiles, such as amines or alcohols, to form different derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Reduction: Lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles (amines, alcohols), appropriate solvents.

Major Products Formed

    Hydrolysis: Carbamic acid, ethanol.

    Reduction: Methyl(2-phenylethyl)amine.

    Substitution: Various carbamate derivatives.

Scientific Research Applications

Carbamic acid, methyl(2-phenylethyl)-, ethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can be metabolized to release active compounds.

    Industry: Utilized in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of carbamic acid, methyl(2-phenylethyl)-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Carbamic acid, methyl(2-phenylethyl)-, ethyl ester can be compared with other similar compounds, such as:

    Methyl carbamate: A simpler ester of carbamic acid with a methyl group instead of the ethyl group.

    Ethyl carbamate: Another ester of carbamic acid with an ethyl group but lacking the phenylethyl substitution.

    Phenyl carbamate: Contains a phenyl group instead of the phenylethyl group.

Uniqueness

The presence of the methyl(2-phenylethyl) group in this compound provides unique properties, such as increased lipophilicity and potential for specific interactions with biological targets, making it distinct from other carbamate esters.

Properties

CAS No.

59325-14-3

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

ethyl N-methyl-N-(2-phenylethyl)carbamate

InChI

InChI=1S/C12H17NO2/c1-3-15-12(14)13(2)10-9-11-7-5-4-6-8-11/h4-8H,3,9-10H2,1-2H3

InChI Key

UEUVZTJBTQRBST-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N(C)CCC1=CC=CC=C1

Origin of Product

United States

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